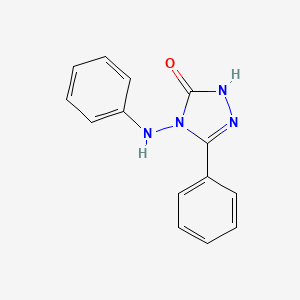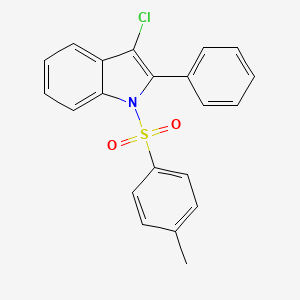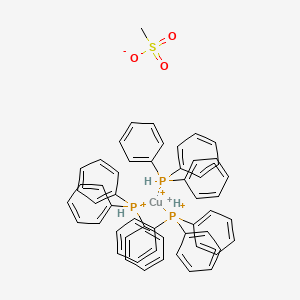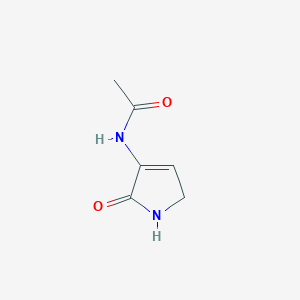![molecular formula C19H16N4O B12915142 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- CAS No. 787590-79-8](/img/structure/B12915142.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Metal catalysts like palladium or platinum, and oxidizing agents such as hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine scaffold .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Pyrrolopyrazines
Comparison: Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, this compound may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
787590-79-8 |
|---|---|
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-methyl-3-(2-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-20-18-19-22-13-16(23(19)12-11-21-18)15-9-5-6-10-17(15)24-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21) |
Clé InChI |
SJFZVOBLXIHNQM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)





![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)

![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)

